![molecular formula C10H8N6 B1304466 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-68-8](/img/structure/B1304466.png)

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Vue d'ensemble

Description

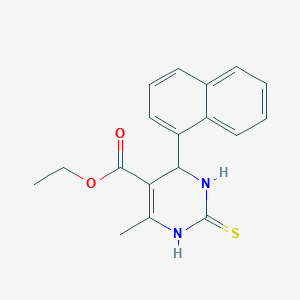

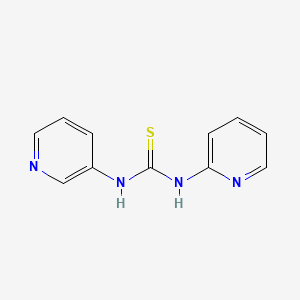

The compound 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic molecule that belongs to the class of triazolopyrimidines. This class of compounds has been the subject of various studies due to their potential biological activities and their interesting chemical properties.

Synthesis Analysis

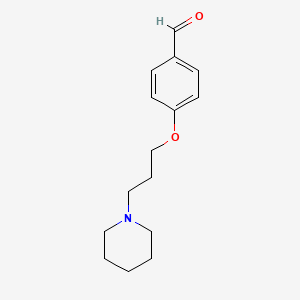

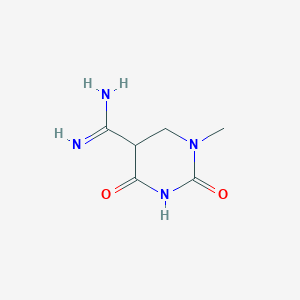

The synthesis of triazolopyrimidines can be achieved through various methods. One approach involves the solution-phase parallel synthesis of a library of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, which may be related to the target compound . Another method includes the synthesis of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which are structurally similar to the compound of interest . Additionally, the synthesis of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines provides insights into the introduction of fluorine substituents in the triazolopyrimidine core .

Molecular Structure Analysis

The molecular and crystal structure of related triazolopyrimidines has been studied, providing information on the conformation and crystal packing of these molecules. For instance, the structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine has been determined, showing monoclinic symmetry and specific hydrogen bonding patterns . This information is valuable for understanding the structural characteristics of the target compound.

Chemical Reactions Analysis

Triazolopyrimidines undergo various chemical reactions, including substitution reactions that can modify the pyridine and triazole moieties . The reactivity of these compounds allows for the introduction of different functional groups, which can significantly alter their physical and chemical properties, as well as their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidines are influenced by their molecular structure. The introduction of substituents such as fluorine can affect the tautomeric preferences and antiproliferative activities against cancer cell lines . The solubility, melting point, and stability of these compounds can also vary depending on the nature and position of the substituents.

Case Studies

Several studies have evaluated the biological activities of triazolopyrimidines. For example, novel [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have shown remarkable anti-epileptic activities in vitro . Additionally, the antimicrobial and antifungal activities of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols have been investigated, highlighting the potential of these compounds in therapeutic applications .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Nitration and Reduction : Gazizov et al. (2020) studied the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to nitration products in the pyrimidine and/or pyrazole ring. Subsequently, these nitrated compounds were reduced to [1,2,4]triazolo[1,5-a]pyrimidin-6,7-diamines, yielding a series of compounds for further research (Gazizov et al., 2020).

Synthesis and Structural Analysis : Dolzhenko et al. (2008) synthesized a series of fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines. Their structural properties were confirmed through NMR spectral data, and the tautomeric preferences of the compounds were established using 2D NOESY experiments (Dolzhenko et al., 2008).

Condensation Reactions : Komykhov et al. (2017) reported the synthesis of [1,2,4]triazolo[1,5-a]pyrimidin-7-ols through three-component reactions, indicating the versatility of these compounds in chemical synthesis (Komykhov et al., 2017).

Diversity Oriented Synthesis : Pyatakov et al. (2015) explored the acid-catalyzed condensation between 2-amino[1,2,4]triazolo[1,5-a]pyrimidines and various 1,3-diketones, leading to a range of polycyclic derivatives. This highlights the potential for creating a diverse array of compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold (Pyatakov et al., 2015).

Biological Activities

Antiproliferative Activity : Dolzhenko et al. (2008) also evaluated the antiproliferative activity of synthesized 1,2,4-triazolo[1,5-a][1,3,5]triazines against cancer cell lines, suggesting potential applications in cancer research (Dolzhenko et al., 2008).

Anti-epileptic Properties : Ding et al. (2019) synthesized [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives and evaluated their anti-epileptic activities, indicating potential applications in neurological disorders (Ding et al., 2019).

Antimicrobial and Antifungal Activities : Komykhov et al. (2017) investigated the in vitro antimicrobial and antifungal activities of synthesized [1,2,4]triazolo[1,5-a]pyrimidin-7-ols, demonstrating their potential use in developing new antimicrobial agents (Komykhov et al., 2017).

Orientations Futures

The [1,2,4]triazolo[1,5-a]pyrimidines, including “7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine”, have aroused the interest of researchers due to their significant biological activities . Future research may focus on exploring their potential applications in medicinal chemistry and agriculture, as well as developing more efficient synthesis methods .

Mécanisme D'action

Target of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .

Mode of Action

It is known that compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold can act as inhibitors, binding to their target sites more strongly than the natural substrates .

Biochemical Pathways

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to exhibit a wide range of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N6/c11-9-14-10-13-6-4-8(16(10)15-9)7-3-1-2-5-12-7/h1-6H,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWHVVHZTPBRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101210235 | |

| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

CAS RN |

303145-68-8 | |

| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101210235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304464.png)

![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)

![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![3-[(E)-(3,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1304524.png)

![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)